molecular formula C9H10ClF2NO3 B2732208 2-amino-2-(2,6-difluoro-4-methoxyphenyl)aceticacidhydrochloride CAS No. 2377033-02-6

2-amino-2-(2,6-difluoro-4-methoxyphenyl)aceticacidhydrochloride

Cat. No.: B2732208
CAS No.: 2377033-02-6
M. Wt: 253.63
InChI Key: FUMIAVKMVMDGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H9F2NO3.ClH/c1-15-4-2-5 (10)7 (6 (11)3-4)8 (12)9 (13)14;/h2-3,8H,12H2,1H3, (H,13,14);1H .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : Research has focused on the synthesis of monofluorinated small molecules, highlighting methods to introduce fluorine atoms into organic compounds, which is relevant for the synthesis of fluorinated derivatives like the one (Burns & Hagaman, 1993). These methods are critical in the development of new pharmaceuticals and materials.
  • Analytical Methods : Studies on the resolution of amino acids and their derivatives, such as the preparation of L-2-Amino-5-arylpentanoic acids, are crucial for understanding the properties and applications of specific chiral compounds (Shimohigashi, Lee, & Izumiya, 1976). This is particularly relevant for the synthesis and analysis of compounds with specific optical activities.

Pharmacological Implications

  • Drug Metabolism : Research into the metabolism of psychoactive substances, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has led to the identification of various metabolites, which sheds light on the metabolic pathways of structurally related compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Understanding these pathways is essential for the development of new therapeutic agents and for toxicological assessments.

Chemical Properties and Reactions

  • Chemical Reactions and Properties : Studies on various fluorinated and methoxy-substituted compounds provide insights into their chemical behavior, such as reactivity, bond formation, and the influence of substituents on molecular properties. For example, the acylation of amines and the synthesis of Schiff bases offer pathways to derive new compounds with potential application in drug synthesis and material science (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Applications in Material Science

  • Catalysis and Material Synthesis : Compounds similar to "2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid;hydrochloride" are utilized in catalysis and material synthesis, indicating the potential of such molecules in the development of new catalysts and materials with unique properties (Hazra, Martins, Silva, & Pombeiro, 2015).

Properties

IUPAC Name

2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3.ClH/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14;/h2-3,8H,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMIAVKMVMDGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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